4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
Description
This compound features a 1,3-oxazole core substituted at position 2 with an (E)-configured ethenyl group bearing a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group contributes to lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-1-9(2-5-10)3-6-12-17-11(7-18)8-19-12/h1-6,8,18H,7H2/b6-3+ |
InChI Key |
OZKDNMJOQBPOEB-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CO)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that can be tailored for specific applications.
Scientific Research Applications
4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Mubritinib (TAK-165)
Structure: 4-[[4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole . Key Differences:
- The hydroxymethyl group in the target compound is replaced with a phenoxy-triazole side chain.
- The triazole-phenoxy group increases steric bulk and introduces hydrogen-bond acceptor/donor capabilities. Applications: Mubritinib is a potent ERBB2/HER2 tyrosine kinase inhibitor used in oncology research. Its extended side chain enhances target binding affinity compared to the simpler hydroxymethyl derivative .
4-(Chloromethyl)-2-[4-(Trifluoromethyl)phenyl]-1,3-Oxazole
Structure : Chloromethyl substituent at position 4 .
Key Differences :
- Chlorine replaces the hydroxymethyl group, increasing electrophilicity and reactivity (e.g., in nucleophilic substitution reactions).
- Lower polarity compared to the hydroxymethyl analogue.
Applications : Serves as a synthetic intermediate for further functionalization. The chloromethyl group facilitates coupling reactions in drug discovery .
2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-Oxazole
Structure : Lacks substituents at position 4 .
Key Differences :
- Absence of the hydroxymethyl group reduces molecular weight (239.19 g/mol vs. ~265 g/mol for the hydroxymethyl variant) and polarity.
Applications : Simpler structure used in studies of π-conjugated systems for optoelectronic materials. Lower solubility in polar solvents limits biological applications .
Hydramethylnon
Structure: Contains a trifluoromethylphenyl ethenyl group within a tetrahydro-pyrimidinone-hydrazone scaffold . Key Differences:
- Entirely different heterocyclic core but shares the trifluoromethylphenyl ethenyl motif.
Applications : Broad-spectrum insecticide targeting mitochondrial electron transport. Highlights the role of trifluoromethyl groups in agrochemical stability .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Position 4 Substituent | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | ~265* | Hydroxymethyl | Oxazole, Trifluoromethyl, Ethenyl | Drug discovery, agrochemicals |
| Mubritinib | 468.47 | Phenoxy-triazole | Oxazole, Triazole, Trifluoromethyl | Oncology (ERBB2 inhibition) |
| 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-oxazole | 263.63 | Chloromethyl | Oxazole, Chlorine, Trifluoromethyl | Synthetic intermediate |
| 2-[(E)-Trifluoromethylphenyl-ethenyl]oxazole | 239.19 | None | Oxazole, Trifluoromethyl | Materials science |
| Hydramethylnon | 494.43 | Hydrazone-pyrimidinone | Trifluoromethyl, Ethenyl | Insecticide |
*Estimated based on structural similarity.
Biological Activity
The compound 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole is a member of the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a hydroxymethyl group and a trifluoromethyl-substituted phenyl group, which are crucial for its biological interactions.
1. Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit significant enzyme inhibition properties. In particular:
- Cyclooxygenase (COX) : The compound has been noted for moderate inhibition of COX enzymes, which are critical in the inflammatory process. For example, studies indicate IC50 values around 10-20 μM for COX-2 inhibition in related compounds .
- Lipoxygenases (LOX) : Similar inhibitory effects were observed against LOX enzymes, indicating potential anti-inflammatory properties .
2. Cytotoxicity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : The compound showed promising cytotoxicity with an IC50 value in the range of 15-25 μM .
- Hek293 (human embryonic kidney cells) : Lower cytotoxicity was observed compared to MCF-7 cells, suggesting selective action against cancerous cells .
Case Studies
-
Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory potential of related trifluoromethyl compounds and found that they significantly reduced inflammation markers in animal models. The presence of the trifluoromethyl group was essential for enhancing bioactivity due to increased lipophilicity and electron-withdrawing capacity .
- Molecular Docking Studies :
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
